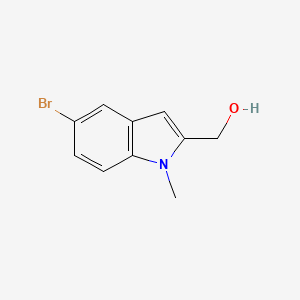
2-oxo-2-(furan-2-yl)diazoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(furan-2-yl)diazoethane is an organic compound that belongs to the class of diazo compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a diazoacetyl group, which consists of a diazo group (N=N) attached to an acetyl group (CH3CO)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(furan-2-yl)diazoethane typically involves the reaction of furan derivatives with diazo compounds. One common method is the reaction of furan with diazoacetic acid or its esters under acidic or basic conditions. The reaction can be catalyzed by various metal catalysts such as copper or silver salts to facilitate the formation of the diazoacetyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the use of efficient catalysts, is crucial for large-scale production. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-oxo-2-(furan-2-yl)diazoethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the diazo group to other functional groups such as amines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan amines.
Scientific Research Applications
2-oxo-2-(furan-2-yl)diazoethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-oxo-2-(furan-2-yl)diazoethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as cycloaddition and insertion reactions, leading to the formation of new chemical bonds. These reactions are often catalyzed by transition metals, which facilitate the activation of the diazo group. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
2-(Diazoacetyl)thiophene: Similar to 2-oxo-2-(furan-2-yl)diazoethane but contains a thiophene ring instead of a furan ring.
2-(Diazoacetyl)pyrrole: Contains a pyrrole ring instead of a furan ring.
2-(Diazoacetyl)benzene: Contains a benzene ring instead of a furan ring.
Uniqueness: this compound is unique due to the presence of the furan ring, which imparts specific reactivity and properties. The oxygen atom in the furan ring can participate in various chemical reactions, making it a versatile compound for synthetic applications. Additionally, the diazo group provides a reactive site for further functionalization, enhancing its utility in organic synthesis.
Properties
Molecular Formula |
C6H4N2O2 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
2-diazo-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C6H4N2O2/c7-8-4-5(9)6-2-1-3-10-6/h1-4H |
InChI Key |
MDQQKKCHFUTSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
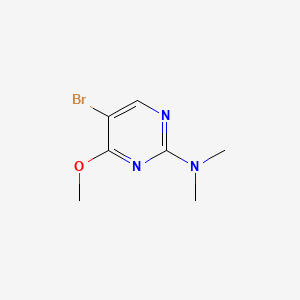
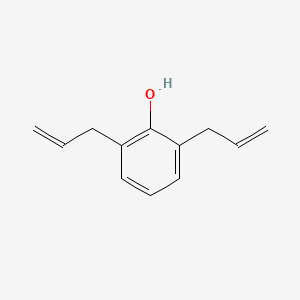
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 9-phenyl-8-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B8768785.png)
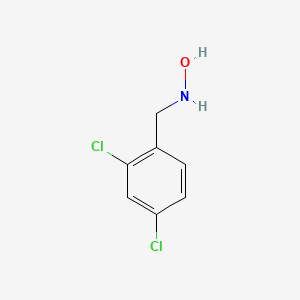
![4-methylbenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8768793.png)
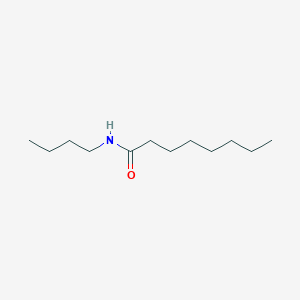
![7-Hydroxy-benzo[b]thiophene-6-carboxylic acid](/img/structure/B8768807.png)

![Ethyl 5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B8768830.png)

![1,2-Benzisoxazol-7-aMine, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-3-[3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl]-](/img/structure/B8768842.png)
![Tert-butyl 4-hydroxy-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B8768860.png)

